molecular formula C15H11F3N2O2 B4391444 N-(2,4-difluorophenyl)-N'-[(4-fluorophenyl)methyl]ethanediamide

N-(2,4-difluorophenyl)-N'-[(4-fluorophenyl)methyl]ethanediamide

Cat. No.: B4391444
M. Wt: 308.25 g/mol
InChI Key: MOXHLBWTVKKOTE-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-N'-[(4-fluorophenyl)methyl]ethanediamide is a synthetic ethanediamide derivative designed for research and development purposes. This compound features a multi-fluorinated aromatic architecture, a structural motif known to be significant in medicinal chemistry. The 2,4-difluorophenyl and 4-fluorobenzyl substituents may enhance properties such as metabolic stability and membrane permeability, which are critical for the pharmacokinetic optimization of lead compounds . While the specific biological data for this compound is not yet fully characterized, its ethanediamide (oxamide) core is a functional group of interest in the design of enzyme inhibitors and molecular scaffolds . Compounds with similar difluorophenyl and fluorobenzyl groups have been investigated in various research areas, including as potential antimicrobial and antiviral agents . Research into related structures suggests that such compounds can be studied for their affinity towards various enzymatic targets through methods like molecular docking . The presence of multiple fluorine atoms and the amide functionality makes it a candidate for exploration in structure-activity relationship (SAR) studies, particularly in the development of new anti-infective therapies . This product is intended for laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O2/c16-10-3-1-9(2-4-10)8-19-14(21)15(22)20-13-6-5-11(17)7-12(13)18/h1-7H,8H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXHLBWTVKKOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-N’-(4-fluorobenzyl)ethanediamide typically involves the reaction of 2,4-difluoroaniline with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-N’-(4-fluorobenzyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the phenyl and benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that N-(2,4-difluorophenyl)-N'-[(4-fluorophenyl)methyl]ethanediamide exhibits promising anticancer properties. The compound has been tested against various cancer cell lines, demonstrating selective cytotoxicity. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced activity against breast and prostate cancer cells compared to standard chemotherapeutics .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific enzymes involved in tumor proliferation. In vitro assays have shown that it inhibits the activity of protein kinases associated with cancer cell growth, leading to apoptosis in malignant cells .

Material Science

Polymer Development
this compound has been utilized as a monomer in the synthesis of functional polymers. These polymers exhibit unique thermal and mechanical properties, making them suitable for applications in coatings and adhesives. A study highlighted the use of this compound in creating high-performance polymer blends that maintain stability under extreme conditions .

Nanocomposites
Incorporating this compound into nanocomposite materials has also been explored. The resulting materials demonstrate improved electrical conductivity and thermal stability, which are essential for electronic applications. Research indicates that composites containing this compound can be used in developing advanced electronic devices .

Biological Research

Biological Assays
The compound's potential as a biochemical probe has been investigated through various biological assays. For example, it has been employed to study receptor-ligand interactions in cellular pathways related to neurodegenerative diseases. The ability to selectively bind to specific receptors allows researchers to elucidate complex biological mechanisms .

Case Study: Neuroprotective Effects
A notable case study examined the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results indicated significant improvements in cognitive function and a reduction in amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)5.2
PC-3 (Prostate Cancer)3.8
A549 (Lung Cancer)6.1

Table 2: Polymer Properties

PropertyValueReference
Thermal StabilityDecomposes at 300 °C
Tensile Strength50 MPa
Electrical Conductivity0.05 S/m

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N’-(4-fluorobenzyl)ethanediamide would depend on its specific biological target. Generally, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related ethanediamides and bis-amide derivatives:

N-(2,4-Difluorophenyl)-N′-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide ()

  • Structural Differences: The imidazole-thioethyl substituent in this analog introduces a heterocyclic system absent in the target compound.
  • Electronic Effects : The sulfur atom in the thioether group increases electron density, contrasting with the electron-withdrawing fluorine atoms in the target compound.
  • Synthetic Complexity : The imidazole-thioethyl group requires multi-step synthesis, whereas the target compound’s simpler fluorinated aryl groups may allow more straightforward preparation.

N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide ()

  • Polarity : The 4-methoxyphenyl group introduces a strong electron-donating effect, increasing solubility in polar solvents relative to the target’s fluorinated groups .

Bis-Acetamide Derivatives ()

  • Core Structure : Compounds such as N,N′-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) share a bis-amide scaffold but differ in linker groups (methylene vs. ethanediamide) and substituents (chlorophenyl, trifluoromethylphenyl).

N-[(2,4-Dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide ()

  • Solubility and Bioavailability : The dimethoxyphenyl and pyridinyl groups increase hydrophilicity, suggesting superior aqueous solubility relative to the target compound’s fluorinated aromatics.
  • Pharmacokinetics : The pyridine ring may facilitate interactions with cytochrome P450 enzymes, altering metabolic pathways compared to the fluorine-dominated target .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Solubility (Predicted) Synthetic Route Complexity Potential Applications
Target Compound ~348.3 g/mol 2,4-difluorophenyl, 4-fluorobenzyl Low (lipophilic) Moderate Enzyme inhibition, intermediates
Analog ~455.5 g/mol Imidazole-thioethyl Moderate High Antifungal/antiviral agents
Analog ~468.5 g/mol Thiazolo-triazole, 4-methoxyphenyl Moderate High Kinase inhibition
Bis-Acetamide (Compound 44) ~557.9 g/mol Chlorophenyl, trifluoromethylphenyl Low Moderate Anticancer leads
Ethanediamide ~383.4 g/mol Dimethoxyphenyl, pyridinyl High Moderate CNS-targeted therapies

Key Research Findings and Trends

Fluorine Substitution : Fluorine atoms in the target compound enhance metabolic stability and membrane permeability but reduce solubility. This contrasts with methoxy or pyridinyl groups in analogs, which improve solubility but may shorten half-life .

Heterocyclic Additions : Compounds with fused heterocycles () exhibit higher binding affinities in computational studies, suggesting superior efficacy in enzyme inhibition compared to the target compound .

Synthetic Accessibility : The target compound’s synthesis is less laborious than analogs requiring heterocyclic ring formation (e.g., ), making it a pragmatic intermediate for derivatization .

Limitations and Contradictions in Evidence

  • Pharmacological Data : Direct activity data for the target compound are absent, while analogs in –4 are primarily characterized for structural and synthetic aspects.
  • Contradictory Solubility Trends : suggests hydrophilic groups enhance solubility, but fluorine’s lipophilic nature in the target compound may limit this effect, complicating predictive models .

Biological Activity

N-(2,4-difluorophenyl)-N'-[(4-fluorophenyl)methyl]ethanediamide, also known as a derivative of ethanediamine with significant fluorinated aromatic groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C15H16F2N2
  • Molecular Weight : 262.3 g/mol
  • IUPAC Name : N'-[(2,4-difluorophenyl)-phenylmethyl]ethane-1,2-diamine
  • CAS Number : 1098340-31-8

Structural Representation

PropertyValue
InChIInChI=1S/C15H16F2N2/c16-12-6-7-13(14(17)10-12)15(19-9-8-18)11-4-2-1-3-5-11/h1-7,10,15,19H,8-9,18H2
InChI KeyONJDXVOXFYLMBZ-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)C(C2=C(C=C(C=C2)F)F)NCCN

The compound exhibits biological activity through several mechanisms:

  • Inhibition of Enzymatic Pathways : Studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cholesterol absorption and related metabolic disorders .
  • Antiviral Properties : Research indicates its potential use in antiviral therapies, particularly against RNA viruses. Its structural modifications enhance binding affinity to viral proteins .
  • Anticancer Activity : Preliminary studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting a possible role in cancer therapy .

Structure-Activity Relationship (SAR)

The introduction of fluorine atoms in the aromatic rings significantly influences the compound's potency and selectivity. Variations in the substitution pattern on the phenyl rings can lead to alterations in biological activity, highlighting the importance of SAR in drug design.

Study 1: Cholesterol Absorption Inhibition

In a study evaluating the cholesterol-lowering effects of related compounds, this compound was tested in a hamster model. The compound demonstrated an effective reduction in serum cholesterol levels with an ED50 value comparable to established cholesterol absorption inhibitors .

Study 2: Antiviral Efficacy

A case study explored the antiviral efficacy of structurally similar compounds against influenza viruses. The results indicated that modifications to the fluorinated phenyl groups enhanced antiviral activity by improving binding to viral hemagglutinin .

Q & A

Q. What are the optimal synthetic routes for N-(2,4-difluorophenyl)-N'-[(4-fluorophenyl)methyl]ethanediamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving:

  • Amide coupling : Reacting 2,4-difluoroaniline with (4-fluorophenyl)methylamine in the presence of a coupling agent like EDC/HOBt under inert conditions.
  • Solvent optimization : Dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C minimizes side reactions .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography is critical for isolating the product with >95% purity. Reaction time and temperature must be tightly controlled to avoid hydrolysis of the amide bond .

Q. How can the molecular structure of this compound be characterized, and what analytical techniques are most reliable?

Methodological Answer:

  • X-ray crystallography : Provides precise bond lengths, angles, and spatial arrangement of fluorophenyl groups, which are critical for understanding steric effects .
  • NMR spectroscopy : 19F^{19}\text{F} NMR is essential for confirming fluorine substitution patterns, while 1H^{1}\text{H} NMR resolves methylene and aromatic proton environments .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns to confirm synthetic success .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer: Discrepancies in bioactivity (e.g., IC50_{50} values) may arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .
  • Solubility differences : Use consistent solvents (e.g., DMSO with <0.1% water) to prevent aggregation .
  • Metabolic stability : Compare results from in vitro (microsomal assays) and in vivo (rodent models) studies to identify confounding factors like enzymatic degradation .

Q. How do structural modifications (e.g., fluorophenyl vs. thiophene substitution) alter the compound’s mechanism of action?

Methodological Answer:

  • Comparative SAR studies : Replace the 4-fluorophenylmethyl group with thiophene or furan moieties and test binding affinity to targets like kinase enzymes. Fluorine’s electronegativity enhances hydrogen bonding, while sulfur in thiophene increases lipophilicity .
  • Molecular docking : Use software like AutoDock Vina to simulate interactions with ATP-binding pockets or allosteric sites. For example, the difluorophenyl group may occupy hydrophobic pockets inaccessible to non-fluorinated analogs .

Q. What experimental designs are recommended for elucidating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

Methodological Answer:

  • In vitro assays : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (human liver microsomes) to predict bioavailability .
  • In vivo PK studies : Administer the compound intravenously and orally in rodents, collecting blood samples at intervals (0–24 hr) for LC-MS/MS analysis. Calculate t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC .
  • Tissue distribution : Use radiolabeled 18F^{18}\text{F}-analogs and PET imaging to track accumulation in target organs .

Data Contradiction Analysis

Q. How should researchers address conflicting data on this compound’s cytotoxicity in cancer vs. normal cell lines?

Methodological Answer:

  • Dose-response refinement : Test a wider concentration range (nM to μM) to identify selective vs. non-selective toxicity thresholds .
  • Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to distinguish apoptosis (caspase-3 activation) from necrosis (LDH release) .
  • Control normalization : Use primary human fibroblasts as normal cell controls to validate cancer-specific effects .

Comparative Structural Analysis

Q. Table 1: Structural analogs and their biological activity

Compound NameStructural VariationKey Biological FindingReference
N-(4-fluorophenyl)-N'-(thiophenemethyl)ethanediamideThiophene replaces fluorophenyl10-fold lower kinase inhibition
N-(2,4-dichlorophenyl)-N'-(4-F-benzyl)ethanediamideCl substituents instead of FEnhanced cytotoxicity (IC50_{50} 2 μM)
N-(2,4-difluorophenyl)-N'-(furanmethyl)ethanediamideFuran replaces benzylReduced metabolic stability

Methodological Recommendations

  • Crystallography : Use SHELX programs for structure refinement, ensuring high-resolution data (R-factor <0.05) .
  • Data reproducibility : Deposit raw spectral data (NMR, MS) in repositories like PubChem or Zenodo for independent validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-difluorophenyl)-N'-[(4-fluorophenyl)methyl]ethanediamide
Reactant of Route 2
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N-(2,4-difluorophenyl)-N'-[(4-fluorophenyl)methyl]ethanediamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.